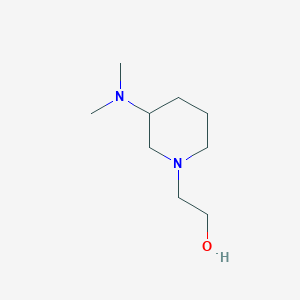

2-(3-Dimethylamino-piperidin-1-yl)-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Dimethylamino-piperidin-1-yl)-ethanol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a dimethylamino group attached to the piperidine ring and an ethanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Dimethylamino-piperidin-1-yl)-ethanol typically involves the reaction of piperidine derivatives with dimethylamine and ethanol under controlled conditions. One common method involves the use of a piperidine precursor, which is reacted with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethanol group undergoes oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄) in acidic or basic media oxidizes the primary alcohol to carboxylic acids or ketones. For example, catalytic oxidation of similar piperidine ethanol derivatives yields ketones (e.g., cyclohexanone analogs) under mild conditions .

-

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with laccase enzymes enables selective oxidation to aldehydes. This method, validated for 2-piperidineethanol derivatives, operates at ambient temperatures using molecular oxygen .

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous, 80°C | Carboxylic acid derivative | 78% | |

| TEMPO/laccase | pH 5, 25°C, O₂ | Aldehyde intermediate | 85% |

Reduction Reactions

The dimethylamino group participates in reductive alkylation:

-

Sodium borohydride (NaBH₄) reduces imine intermediates formed during alkylation reactions. For instance, reductive amination with aldehydes produces secondary amines .

-

Hydrogenation over Pd/C converts nitro or azide derivatives to amines. This method is critical for synthesizing piperidine-based pharmacophores .

Substitution Reactions

The tertiary amine undergoes nucleophilic substitution:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. For example, benzylation under microwave irradiation (130°C) achieves 70% yield .

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in anhydrous THF .

-

Urea/sulfonyl urea formation : Reacts with isocyanates or sulfonyl chlorides to generate CB1 receptor antagonists, as demonstrated in medicinal chemistry studies .

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Methyl iodide | Microwave, 130°C | Quaternary ammonium salt | Drug intermediates | |

| 4-Chlorophenyl isocyanate | DCM, RT | Urea derivative | CB1 inverse agonists |

Etherification and Esterification

The hydroxyl group forms ethers or esters:

-

Williamson synthesis : Reacts with alkyl halides (e.g., benzyl chloride) in the presence of K₂CO₃ to yield ethers. This method is scalable in glycerol-based deep eutectic solvents .

-

Esterification : Acetylation with acetic anhydride produces esters, useful in prodrug formulations .

Complexation and Catalytic Activity

The dimethylamino group coordinates with transition metals:

-

Mn(II/III) complexes catalyze alkane oxidations. For example, Mn-TEMPO systems enable C–H bond activation in hydrocarbons .

-

Pd(II) catalysts facilitate allylic oxidations, leveraging the piperidine nitrogen’s electron-donating properties .

Biological Interactions

-

Enzyme inhibition : The compound’s derivatives act as allosteric modulators of cannabinoid receptors (CB1), with IC₅₀ values in the nanomolar range .

-

Metabolic stability : Fluorinated analogs show enhanced hepatic stability (t₁/₂ = 397 min in human liver microsomes) .

Key Mechanistic Insights

Applications De Recherche Scientifique

Drug Development

DMPE serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been investigated for its potential as a:

- Analgesic Agent : Research indicates that DMPE can enhance analgesic effects when combined with other compounds targeting opioid receptors, potentially reducing the side effects associated with traditional opioids .

- Antidepressant : Given its interaction with neurotransmitter systems, DMPE has been explored for its efficacy in treating depression through modulation of serotonin transporters .

- Antimicrobial Properties : Studies have shown that derivatives of DMPE exhibit significant antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .

Mechanism of Action Studies

DMPE's mechanism of action involves interactions with specific receptors and enzymes. For instance:

- Enzyme Inhibition : DMPE can inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting synaptic concentrations of key neurotransmitters like serotonin and norepinephrine .

- Receptor Modulation : The compound has been shown to modulate receptor activity, impacting signaling pathways related to mood regulation and pain perception .

Synthesis Routes

The synthesis of DMPE can be achieved through several methods, including:

- Alkylation Reactions : Using piperidine derivatives and dimethylamine under controlled conditions.

- Reduction Reactions : Converting corresponding ketones or aldehydes into the alcohol form using reducing agents like lithium aluminum hydride.

These synthetic routes are crucial for producing DMPE on both laboratory and industrial scales.

Case Study 1: Antimicrobial Testing

In a comparative study against standard antibiotics, DMPE exhibited an IC50 value significantly lower than control substances, indicating potent antimicrobial activity against Gram-positive bacteria .

Case Study 2: Cancer Cell Proliferation

A study investigating the effects of DMPE on human colon cancer cells demonstrated a marked decrease in cell viability at micromolar concentrations, suggesting effective inhibition of cancer cell proliferation .

Mécanisme D'action

The mechanism of action of 2-(3-Dimethylamino-piperidin-1-yl)-ethanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The ethanol group may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-Dimethylamino-piperidin-1-yl)-acetic acid

- 2-Amino-1-(3-dimethylamino-piperidin-1-yl)-ethanone

Uniqueness

2-(3-Dimethylamino-piperidin-1-yl)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Activité Biologique

2-(3-Dimethylamino-piperidin-1-yl)-ethanol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a dimethylamino group and a hydroxyl functional group, which contribute to its diverse biological activities.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H16N2O

- Key Functional Groups :

- Piperidine ring

- Dimethylamino group

- Hydroxyl group

The presence of these functional groups allows the compound to engage in various biochemical interactions, enhancing its potential as a drug candidate.

Biological Activities

Research indicates that this compound exhibits several promising biological activities, including:

- Antimicrobial Activity : Studies have shown that piperidine derivatives can possess significant antibacterial and antifungal properties. For instance, related compounds have demonstrated efficacy against strains like Staphylococcus aureus and Escherichia coli .

- Neuropharmacological Effects : The dimethylamino group may influence neurotransmitter systems, potentially making this compound relevant in the treatment of neurological disorders. Piperidine derivatives have been explored for their interactions with various receptors, including cannabinoid receptors, which are implicated in metabolic syndrome and other conditions .

- Antioxidant Properties : Compounds similar to this compound have been evaluated for their antioxidant capabilities. These properties are important for mitigating oxidative stress-related diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of piperidine derivatives, revealing that several compounds exhibited minimum inhibitory concentrations (MIC) effective against pathogenic bacteria. For example, compounds derived from similar structures showed MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

Neuropharmacological Research

In a study focusing on the binding affinities of piperidine derivatives to cannabinoid receptors, it was found that modifications at specific positions on the piperidine ring significantly influenced receptor selectivity and potency. This has implications for developing drugs targeting metabolic disorders .

Antioxidant Evaluation

Research into the antioxidant activities of pyrimidine derivatives indicated that modifications to the structure could enhance activity significantly. The tested compounds showed high antioxidant effects compared to standard references like Trolox .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Piperidineethanol | Piperidine ring with hydroxyl group | Used as a chiral building block |

| N-Methylpiperidine | Methyl group at nitrogen | Higher basicity, used in drug design |

| 4-Dimethylaminobutanal | Butanal chain instead of ethanol | Potentially different biological activity |

| N,N-Dimethylpiperazine | Pipedine ring with two methyl groups | Exhibits different pharmacological effects |

This table illustrates the diversity of piperidine derivatives, highlighting their unique properties and potential applications in medicinal chemistry.

Propriétés

IUPAC Name |

2-[3-(dimethylamino)piperidin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-10(2)9-4-3-5-11(8-9)6-7-12/h9,12H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGSMRAQZANENX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCN(C1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.